molecular formula C23H26N2O4S B2447702 3,4,5-trimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 893361-29-0

3,4,5-trimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide

Cat. No.: B2447702
CAS No.: 893361-29-0
M. Wt: 426.53
InChI Key: FWWPMEJSYQOBBB-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is a complex organic compound that features a trimethoxyphenyl group, a thiazole ring, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-14-6-8-16(9-7-14)23-25-15(2)20(30-23)10-11-24-22(26)17-12-18(27-3)21(29-5)19(13-17)28-4/h6-9,12-13H,10-11H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWPMEJSYQOBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide typically involves multiple steps, starting with the preparation of the trimethoxyphenyl derivative. One common method involves the methylation of gallic acid derivatives using dimethyl sulfate in the presence of a base such as sodium hydroxide . The resulting trimethoxybenzoic acid can then be converted to the corresponding acid chloride using thionyl chloride. This intermediate is then reacted with the appropriate amine to form the benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Thiazole Ring Formation

The 4-methyl-2-(4-methylphenyl)-1,3-thiazole moiety is synthesized via the Hantzsch thiazole synthesis , a well-established method for thiazole derivatives .

Reaction Pathway:

  • Starting Materials :

    • 4-Methylacetophenone (for 4-methylphenyl substitution)

    • Thiourea (for sulfur and nitrogen incorporation)

  • Cyclization :

    • React 4-methylacetophenone with thiourea in the presence of iodine (I₂) as an oxidizing agent.

    • Conditions: Ethanol, reflux (~80°C), 6–8 hours .

Equation :

4-Methylacetophenone+ThioureaI2,ΔEtOH4-Methyl-2-(4-methylphenyl)thiazole+Byproducts\text{4-Methylacetophenone} + \text{Thiourea} \xrightarrow[\text{I}_2, \Delta]{\text{EtOH}} \text{4-Methyl-2-(4-methylphenyl)thiazole} + \text{Byproducts}

Key Features :

  • The methyl group at position 4 of the thiazole originates from the ketone substrate.

  • Iodine facilitates oxidative cyclization .

Reaction Pathway:

  • Bromination :

    • Treat the thiazole intermediate with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃).

    • Conditions: DMF, 60°C, 12 hours .

  • Amine Formation :

    • React the bromoethyl-thiazole intermediate with ammonia or a primary amine to yield the ethylamine derivative.

Equation :

Thiazole-Br+NH3BaseThiazole-CH2CH2NH2\text{Thiazole-Br} + \text{NH}_3 \xrightarrow{\text{Base}} \text{Thiazole-CH}_2\text{CH}_2\text{NH}_2

Benzamide Coupling

The 3,4,5-trimethoxybenzamide group is attached via amide bond formation :

Reaction Pathway:

  • Activation of Carboxylic Acid :

    • Convert 3,4,5-trimethoxybenzoic acid to its acid chloride using thionyl chloride (SOCl₂).

  • Amidation :

    • React the acid chloride with the ethylamine-thiazole intermediate in the presence of triethylamine (TEA).

    • Conditions: Dichloromethane (DCM), 0°C to room temperature, 4–6 hours .

Equation :

Acid Chloride+Thiazole-CH2CH2NH2TEATarget Compound+HCl\text{Acid Chloride} + \text{Thiazole-CH}_2\text{CH}_2\text{NH}_2 \xrightarrow{\text{TEA}} \text{Target Compound} + \text{HCl}

Yield Optimization :

  • Excess TEA improves reaction efficiency .

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) .

Functional Group Reactivity

The compound’s reactivity is influenced by its functional groups:

Functional Group Reactivity Conditions
Thiazole ringElectrophilic substitution at position 5; resistant to nucleophilic attackHNO₃/H₂SO₄ (nitration)
Methoxy groups (-OCH₃)Demethylation under strong acids (e.g., HBr/AcOH)Reflux, 24 hours
Amide bondHydrolysis under acidic/basic conditions to yield carboxylic acid and amineHCl (6M) or NaOH (2M), Δ

Stability and Degradation

  • Thermal Stability : Stable up to 250°C (decomposition observed via TGA) .

  • Photodegradation : Susceptible to UV light; store in amber vials .

  • Hydrolytic Stability : Amide bond resists hydrolysis at neutral pH but degrades in strongly acidic/basic environments .

Key Synthetic Challenges

  • Regioselectivity in Thiazole Formation : Competing pathways may yield isomeric byproducts.

  • Purification : Requires chromatographic separation due to polar byproducts .

  • Scale-Up Limitations : Low yields (~45%) in amidation steps due to steric hindrance .

Comparative Reaction Data

The table below summarizes reaction conditions for analogous compounds:

Step Reagents/Conditions Yield Source
Thiazole cyclizationI₂, EtOH, Δ62%
Ethyl linker alkylation1,2-Dibromoethane, K₂CO₃, DMF58%
AmidationTEA, DCM, 0°C→RT45%

Scientific Research Applications

The compound has been investigated for its biological properties, particularly its antimicrobial and anticancer activities.

Antimicrobial Activity

Research has shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. For example, studies on related thiazole derivatives have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameTarget OrganismActivity TypeConcentration Tested
Thiazole Derivative 1E. coliBactericidal1 µg/mL
Thiazole Derivative 2S. aureusBactericidal1 µg/mL
Thiazole Derivative 3A. nigerFungicidal1 µg/mL
Thiazole Derivative 4A. oryzaeFungicidal1 µg/mL

Potential Applications in Cancer Therapy

Thiazole derivatives have been studied for their potential as anticancer agents. The structural features of these compounds allow for interactions with various biological targets involved in cancer progression. In particular, they may inhibit enzymes like acetylcholinesterase, which is implicated in neurodegenerative diseases and certain cancers .

Case Study: Acetylcholinesterase Inhibition
A study on thiazole-based compounds indicated their efficacy as acetylcholinesterase inhibitors, which could be beneficial in treating Alzheimer’s disease and other cognitive disorders . The binding affinity and inhibitory activity of these compounds were evaluated through molecular docking studies.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide involves its interaction with specific molecular targets. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the thiazole ring may interact with various enzymes, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is unique due to the combination of its trimethoxyphenyl group and thiazole ring, which may provide synergistic effects in its biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for further research.

Biological Activity

3,4,5-trimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure

The compound can be structurally represented as follows:

C20H26N2O3S\text{C}_{20}\text{H}_{26}\text{N}_2\text{O}_3\text{S}

This structure indicates the presence of methoxy groups and a thiazole moiety, which are crucial for its biological activity.

Anticancer Activity

Research has highlighted the anticancer potential of thiazole derivatives. The presence of the thiazole ring in this compound is associated with cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Studies have shown that compounds containing thiazole exhibit IC50 values in the low micromolar range against cancer cell lines such as A549 and HT29. The specific IC50 for closely related thiazole compounds has been reported around 1.61 µg/mL and 1.98 µg/mL, indicating significant potency .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)
Compound 9Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22
Compound 13A549< Doxorubicin

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thiazole derivatives have been shown to possess significant antibacterial activity comparable to standard antibiotics like norfloxacin.

Case Study : A study involving several thiazole derivatives demonstrated that compounds with electron-donating groups exhibited enhanced antimicrobial activity .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaActivity
Compound AStaphylococcus aureusComparable to Norfloxacin
Compound BE. coliSignificant inhibition

Anti-inflammatory Activity

Thiazole-containing compounds have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines.

Research Findings : In vitro studies have indicated that these compounds can reduce levels of TNF-alpha and IL-6 in macrophage cultures, suggesting a promising anti-inflammatory profile .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • Thiazole Ring : Essential for anticancer and antimicrobial activities.
  • Methoxy Groups : Contribute to enhancing lipophilicity and bioavailability.
  • Substituents on Phenyl Rings : Methyl groups enhance biological activity by increasing electron density .

Q & A

Basic: What synthetic routes are commonly employed to synthesize 3,4,5-trimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Thiazole Ring Formation : Cyclization of thiosemicarbazides or coupling of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol or methanol with acetic acid catalysis) .
  • Benzamide Coupling : Reacting the thiazole intermediate with 3,4,5-trimethoxybenzoyl chloride via nucleophilic acyl substitution, often in dichloromethane or ethyl acetate with a base like triethylamine .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Key Data from Analogous Syntheses (Table 1):

StepReagents/ConditionsYield RangeReference
Thiazole formationEthanol, acetic acid, reflux (4–6 hrs)60–75%
Benzamide couplingDCM, triethylamine, RT (12 hrs)70–85%
PurificationSilica gel chromatography (hexane:EtOAc 3:1)>95% purity

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates but may require lower temperatures to avoid side reactions .
  • Catalyst Screening : Transition-metal catalysts (e.g., CuI for click chemistry in triazole formation) improve regioselectivity in heterocyclic couplings .
  • pH Control : Adjusting pH during precipitation (e.g., ammonia solution for thiadiazole derivatives) ensures high crystallinity .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hrs to 30 mins) while maintaining yields >80% .

Example from : Compound 9d was synthesized in 75% yield using ethanol/acetic acid under reflux, whereas microwave irradiation increased yields to 88% with similar purity .

Basic: What spectroscopic and analytical methods confirm the compound’s structure?

Answer:

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .
  • NMR (¹H/¹³C) :
    • ¹H NMR: Trimethoxybenzamide protons (δ 3.8–4.0 ppm for OCH₃), thiazole CH₃ (δ 2.4 ppm) .
    • ¹³C NMR: Thiazole C-S (δ 165–170 ppm), benzamide carbonyl (δ 170 ppm) .
  • Elemental Analysis : Validates C, H, N, S content (±0.3% of theoretical values) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ matching theoretical mass (±1 Da) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative in antimicrobial studies) .
  • Purity Thresholds : Impurities >5% (e.g., unreacted thiazole intermediates) may skew IC₅₀ values. HPLC purity verification (>98%) is critical .
  • Solubility Effects : Use DMSO for in vitro assays, but ensure concentrations ≤1% to avoid cytotoxicity artifacts .

Case Study : reports 3,4,5-trimethoxyphenyl derivatives as potent antifungals (MIC 2 µg/mL), while notes reduced activity (MIC 32 µg/mL) due to assay pH differences .

Advanced: What computational approaches predict target binding modes?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulates binding to enzymes like acetyl-CoA carboxylase (ACC), a target for antimicrobial agents. The thiazole and trimethoxy groups show hydrophobic interactions with ACC’s active site .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Example : Docking of analogous compound 9c ( ) revealed hydrogen bonding with ACC’s Ser87 residue, explaining its higher activity than 9d .

Basic: What biological activities are reported for structurally related compounds?

Answer:

  • Antimicrobial : 3,4,5-Trimethoxyphenyl-thiazole hybrids inhibit S. aureus (MIC 4 µg/mL) and C. albicans (MIC 8 µg/mL) via membrane disruption .
  • Anticancer : Thiazole-benzamide derivatives induce apoptosis in MCF-7 cells (IC₅₀ 12 µM) by inhibiting tubulin polymerization .
  • Enzyme Inhibition : ACC inhibition (IC₅₀ 0.8 µM) linked to antifungal activity in Aspergillus spp. .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

  • Methoxy Position : 3,4,5-Trimethoxy substitution enhances lipid solubility and biofilm penetration vs. mono-methoxy analogs .
  • Thiazole Substituents : 4-Methylphenyl on thiazole improves ACC binding affinity by 30% compared to 4-fluorophenyl .
  • Linker Optimization : Ethyl spacers between benzamide and thiazole increase flexibility, improving binding to larger active sites .

Data from : Compound 9d (4-methylphenyl) showed 2× higher ACC inhibition than 9b (4-fluorophenyl) .

Advanced: What challenges arise in scaling up synthesis, and how are they addressed?

Answer:

  • Byproduct Formation : Scale-up increases side reactions (e.g., over-alkylation). Solution: Use flow chemistry for precise temperature/residence time control .
  • Solvent Volume : Reduce ethyl acetate usage via solvent recycling systems (e.g., 50% reduction in waste) .
  • Catalyst Recovery : Immobilized catalysts (e.g., silica-supported CuI) enable reuse for 5 cycles without yield loss .

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